Cas no 1781226-44-5 (2,6-dihydroxyacetophenone-4-O-[4,6-(S)-hexahydroxydiphenoyl]-β-D-glucose)
![2,6-dihydroxyacetophenone-4-O-[4,6-(S)-hexahydroxydiphenoyl]-β-D-glucose structure](https://es.kuujia.com/scimg/cas/1781226-44-5x500.png)
1781226-44-5 structure
Nombre del producto:2,6-dihydroxyacetophenone-4-O-[4,6-(S)-hexahydroxydiphenoyl]-β-D-glucose
2,6-dihydroxyacetophenone-4-O-[4,6-(S)-hexahydroxydiphenoyl]-β-D-glucose Propiedades químicas y físicas
Nombre e identificación
-
- 1-[4-[[4,6-O-[(1S)-4,4′,5,5′,6,6′-Hexahydroxy[1,1′-biphenyl]-2,2′-diyldicarbonyl]-β-D-glucopyranosyl]oxy]-2,6-dihydroxyphenyl]ethanone (ACI)
- 2′,4′,6′-Trihydroxyacetophenone 4′-O-[4,6-(S)-HHDP]-β-D-glucoside
- 1781226-44-5
- 2,6-Dihydroxyacetophenone-4-O-[4',6'-(S)-hexahydroxydiphenoyl]-beta-D-glucose
- FS-8534
- 2,6-dihydroxyacetophenone-4-O-[4,6-(S)-hexahydroxydiphenoyl]-β-D-glucose
-
- Renchi: 1S/C28H24O17/c1-7(29)16-11(30)2-8(3-12(16)31)43-28-24(39)23(38)25-15(44-28)6-42-26(40)9-4-13(32)19(34)21(36)17(9)18-10(27(41)45-25)5-14(33)20(35)22(18)37/h2-5,15,23-25,28,30-39H,6H2,1H3
- Clave inchi: PFJCKKBMOOGJSX-UHFFFAOYSA-N
- Sonrisas: O=C1C2C(=C(C(=C(C=2)O)O)O)C2C(=CC(=C(C=2O)O)O)C(=O)OC2C(OC(C(C2O)O)OC2C=C(O)C(C(C)=O)=C(O)C=2)CO1
Atributos calculados
- Calidad precisa: 632.10134929g/mol
- Masa isotópica única: 632.10134929g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 10
- Recuento de receptores de enlace de hidrógeno: 17
- Recuento de átomos pesados: 45
- Cuenta de enlace giratorio: 3
- Complejidad: 1090
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 5
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 0.8
- Superficie del Polo topológico: 290Ų
2,6-dihydroxyacetophenone-4-O-[4,6-(S)-hexahydroxydiphenoyl]-β-D-glucose PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
ChemFaces | CFN95470-5mg |
2,6-Dihydroxyacetophenone-4-O-[4',6'-(S)-hexahydroxydiphenoyl]-beta-D-glucose |
1781226-44-5 | >=98% | 5mg |
$318 | 2023-09-19 | |
Key Organics Ltd | FS-8534-5mg |
2,6-Dihydroxyacetophenone-4-O-[4′,6′-(S)-hexahydroxydiphenoyl]-beta-D-glucose |
1781226-44-5 | >95% | 5mg |
£434.59 | 2025-03-04 |
2,6-dihydroxyacetophenone-4-O-[4,6-(S)-hexahydroxydiphenoyl]-β-D-glucose Literatura relevante
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
1781226-44-5 (2,6-dihydroxyacetophenone-4-O-[4,6-(S)-hexahydroxydiphenoyl]-β-D-glucose) Productos relacionados
- 2241129-79-1(Methyl 2-(azetidin-3-yl)-2-phenylacetate;hydrochloride)
- 150507-24-7((2E)-3-methanesulfonylprop-2-enoic acid)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 2098085-71-1(2-((6-(Azetidin-1-yl)-2-cyclopropylpyrimidin-4-yl)oxy)ethan-1-amine)
- 144-62-7(Oxalic acid)
- 2228225-27-0(1-(2-cyclopropyl-1,3-thiazol-4-yl)-2,2-difluoroethan-1-amine)
- 1229236-80-9((4-Chloro-2-fluorophenyl)(6-chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)methanone)
- 2172486-87-0(ethyl 1-(3-hydroxyazetidin-3-yl)cyclohexane-1-carboxylate)
- 20964-63-0(1,2-dihydro-6-hydroxy-2-oxo-4-phenyl-3,5-Pyridinedicarbonitrile)
- 2757911-87-6(1-Acetyl-3-(tert-butoxycarbonylmethylamino)pyrrolidine)
Proveedores recomendados
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:1781226-44-5)2,6-dihydroxyacetophenone-4-O-[4,6-(S)-hexahydroxydiphenoyl]-β-D-glucose

Pureza:≥98%
Cantidad:5mg/20mg/50mg
Precio ($):Informe